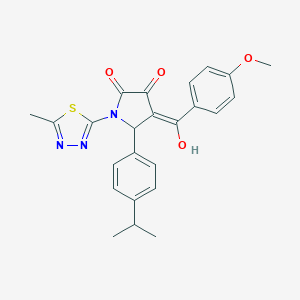
3-(butyrylamino)-N-(tetrahydro-2-furanylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(butyrylamino)-N-(tetrahydro-2-furanylmethyl)benzamide, commonly known as BTF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTF is a benzamide derivative that has been synthesized through various methods.
Mechanism of Action
The mechanism of action of BTF is not yet fully understood. However, studies have suggested that BTF inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. HDAC inhibitors have been shown to induce apoptosis and inhibit cell proliferation, which may explain the anti-cancer properties of BTF.
Biochemical and Physiological Effects:
BTF has been shown to have various biochemical and physiological effects. Studies have shown that BTF inhibits the activity of HDACs, which leads to the hyperacetylation of histones and the upregulation of tumor suppressor genes. BTF has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells. In animal models, BTF has been shown to reduce inflammation and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the significant advantages of BTF is its potential as a therapeutic agent in various fields of scientific research. BTF has been shown to have anti-cancer and anti-inflammatory properties, which make it a promising candidate for drug development. However, one of the limitations of BTF is its low solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the study of BTF. One of the significant directions is the development of BTF-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the study of the mechanism of action of BTF, which may provide insights into the regulation of gene expression and the development of novel therapeutic agents. Further studies are also needed to optimize the synthesis method of BTF and improve its solubility and bioavailability.
Conclusion:
In conclusion, BTF is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. BTF has been synthesized through various methods and has been extensively studied for its potential as a therapeutic agent in cancer and inflammatory diseases. The mechanism of action of BTF is not yet fully understood, but studies have suggested that it inhibits the activity of HDACs, leading to the upregulation of tumor suppressor genes. BTF has several advantages and limitations for lab experiments, and there are several future directions for its study.
Synthesis Methods
BTF has been synthesized through various methods, including the reaction of 3-aminobenzamide with tetrahydro-2-furan carboxylic acid and butyric anhydride. Another method involves the reaction of 3-aminobenzamide with tetrahydro-2-furanmethanol and butyryl chloride. These methods have been reported in scientific literature and have been optimized for high yields and purity.
Scientific Research Applications
BTF has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of BTF is in the field of cancer research. Studies have shown that BTF inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. BTF has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
properties
Product Name |
3-(butyrylamino)-N-(tetrahydro-2-furanylmethyl)benzamide |
|---|---|
Molecular Formula |
C16H22N2O3 |
Molecular Weight |
290.36 g/mol |
IUPAC Name |
3-(butanoylamino)-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C16H22N2O3/c1-2-5-15(19)18-13-7-3-6-12(10-13)16(20)17-11-14-8-4-9-21-14/h3,6-7,10,14H,2,4-5,8-9,11H2,1H3,(H,17,20)(H,18,19) |
InChI Key |
CSRIOYSBZAYRKO-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(=O)NCC2CCCO2 |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(=O)NCC2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(2,3-dimethoxyphenyl)-4-(4-ethoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265612.png)



![(E)-(4-methoxy-2-methylphenyl){1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}methanolate](/img/structure/B265621.png)
![(E)-(4-chlorophenyl){4,5-dioxo-2-[4-(propan-2-yl)phenyl]-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B265622.png)

![(4Z)-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[(4-fluorophenyl)-hydroxymethylidene]pyrrolidine-2,3-dione](/img/structure/B265625.png)
![5-(4-tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265626.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265629.png)
![1-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea](/img/structure/B265635.png)
![N-(3-chloro-4-methylphenyl)-2-{[3-cyano-4-(2-fluorophenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B265640.png)
![2-{[3-cyano-4-(2,3-dichlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B265643.png)
![5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265646.png)